molecular formula C9H6N2O3 B1445148 2-(Furan-2-yl)pyrimidine-4-carboxylic acid CAS No. 1339727-02-4

2-(Furan-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B1445148
CAS No.: 1339727-02-4
M. Wt: 190.16 g/mol
InChI Key: DZAXSCJFZVFQOS-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features both a furan ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of furan-2-carbaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. One common method involves the use of a base such as sodium hydroxide in an aqueous or alcoholic medium to facilitate the condensation reaction, followed by acidification to obtain the carboxylic acid product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

2-(Furan-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler compound with only a furan ring and a carboxylic acid group.

    Pyrimidine-4-carboxylic acid: Contains only the pyrimidine ring with a carboxylic acid group.

    2-(Furan-2-yl)pyrimidine: Lacks the carboxylic acid group but retains the furan and pyrimidine rings.

Uniqueness

2-(Furan-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both the furan and pyrimidine rings along with a carboxylic acid group. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(furan-2-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)6-3-4-10-8(11-6)7-2-1-5-14-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAXSCJFZVFQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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